molecular formula C16H17O3P B14543848 Benzyl prop-1-en-2-yl phenylphosphonate CAS No. 62292-08-4

Benzyl prop-1-en-2-yl phenylphosphonate

Cat. No.: B14543848
CAS No.: 62292-08-4
M. Wt: 288.28 g/mol
InChI Key: MOGBPKOUUYFNOI-UHFFFAOYSA-N
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Description

Benzyl prop-1-en-2-yl phenylphosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl prop-1-en-2-yl phenylphosphonate can be achieved through various methods. One efficient method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions typically involve microwave irradiation, which allows for a rapid and efficient synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Benzyl prop-1-en-2-yl phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or phenyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and bases under visible-light illumination . The reaction conditions often involve room temperature or mild heating, making the processes efficient and practical.

Major Products Formed

The major products formed from these reactions include aryl phosphonates, phosphine oxides, and phosphonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl prop-1-en-2-yl phenylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl prop-1-en-2-yl phenylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The pathways involved include the formation of stable complexes with enzymes and other proteins, which can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl prop-1-en-2-yl phenylphosphonate include:

  • Propyl 2-propyn-1-yl phenylphosphonate
  • Benzylphosphonate diesters
  • Aryl phosphonates

Uniqueness

This compound is unique due to its specific structure, which combines a benzyl group, a prop-1-en-2-yl group, and a phenylphosphonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

62292-08-4

Molecular Formula

C16H17O3P

Molecular Weight

288.28 g/mol

IUPAC Name

[phenyl(prop-1-en-2-yloxy)phosphoryl]oxymethylbenzene

InChI

InChI=1S/C16H17O3P/c1-14(2)19-20(17,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12H,1,13H2,2H3

InChI Key

MOGBPKOUUYFNOI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OP(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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